Allosteric PTP1B Binding Mode Confirmed by High‑Resolution X‑ray Crystallography
The compound (AW7) binds to a distal allosteric site on PTP1B, as determined by a 2.647 Å resolution crystal structure (PDB 5QDM) [1]. This binding site is distinct from the catalytic pocket targeted by active‑site inhibitors. In contrast, standard PTP1B inhibitors (e.g., ursolic acid derivatives) primarily occupy the substrate‑binding cleft [2].
| Evidence Dimension | Binding site localization and resolution |
|---|---|
| Target Compound Data | Allosteric site binding; Resolution: 2.647 Å |
| Comparator Or Baseline | Active‑site PTP1B inhibitors (e.g., ursolic acid analogs) typically bind the catalytic cleft. |
| Quantified Difference | Qualitative difference in binding topology (allosteric vs. orthosteric); resolution precision: 2.647 Å. |
| Conditions | Crystal structure of human PTP1B catalytic domain (residues 1–322) soaked with fragment AW7; multitemperature crystallography data collection at Diamond Light Source. |
Why This Matters
Access to a validated allosteric binding mode enables orthogonal chemical probe development for PTP1B, a target implicated in diabetes and obesity, without competing with endogenous phosphotyrosine substrates.
- [1] PDB Entry 5QDM: PanDDA analysis group deposition – Crystal structure of PTP1B in complex with compound_FMOPL000074a (AW7). RCSB Protein Data Bank (2018). DOI: 10.2210/pdb5qdm/pdb. View Source
- [2] Keedy, D.A., Hill, Z.B., Biel, J.T., et al. An expanded allosteric network in PTP1B by multitemperature crystallography, fragment screening, and covalent tethering. eLife 2018, 7, e36307. DOI: 10.7554/eLife.36307. View Source
